2-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
Overview
Description
2-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methylamino group, all connected to a central propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps, starting with the preparation of the chlorophenyl and methoxyphenyl intermediates. These intermediates are then reacted with methylamine under controlled conditions to form the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
2-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in studies of cellular processes and as a tool for investigating the mechanisms of various biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A synthetic cathinone with similar structural features, including a chlorophenyl group and a methylamino group.
4-Methoxy-α-pyrrolidinopentiophenone: Another synthetic compound with a methoxyphenyl group and a pyrrolidinyl group.
4-Fluoro-α-pyrrolidinopentiophenone: A related compound with a fluorophenyl group and a pyrrolidinyl group.
Uniqueness
What sets 2-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This uniqueness makes it particularly valuable for certain applications in research and industry, where its specific reactivity and interactions are advantageous .
Properties
IUPAC Name |
2-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3.ClH/c1-19(2,13-22)21-11-15-6-9-17(18(10-15)23-3)24-12-14-4-7-16(20)8-5-14;/h4-10,21-22H,11-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOGJCICGVADNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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